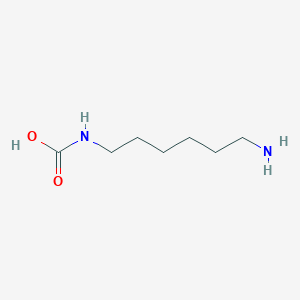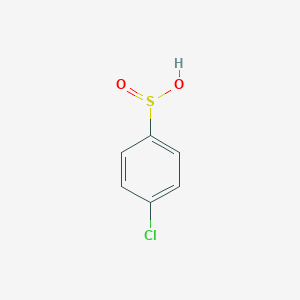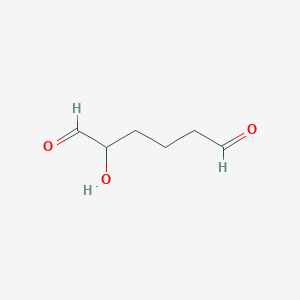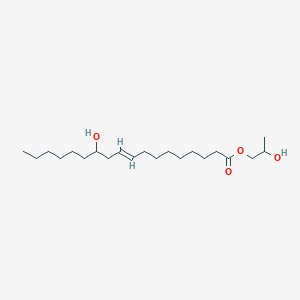
1,4-Dichlorobutane
Vue d'ensemble
Description
1,4-Dichlorobutane is a chloroalkane with the molecular formula (CH2CH2Cl)2 . It is one of several structural isomers of dichlorobutane. They are all colorless liquids of low flammability and of interest for specialized synthetic uses .
Synthesis Analysis
1,4-Dichlorobutane can be obtained from 1,4-butanediol as well as from tetrahydrofuran . It can also be produced by halogenating chlorobutane using sulfuryl chloride via a free-radical chain reaction mechanism .
Molecular Structure Analysis
The molecular formula of 1,4-Dichlorobutane is C4H8Cl2 . Its average mass is 127.012 Da and its monoisotopic mass is 126.000305 Da .
Chemical Reactions Analysis
1,4-Dihalobutanes are well suited for the synthesis of 5-membered ring heterocycles . For example, treatment with sodium sulfide gives tetrahydrothiophene . Treatment with lithium wire gives 1,4-dilithiobutane . 1,4-Dichlorobutane can react vigorously with oxidizing materials .
Physical And Chemical Properties Analysis
1,4-Dichlorobutane has a density of 1.1±0.1 g/cm3 . Its boiling point is 153.9±0.0 °C at 760 mmHg . The vapour pressure is 4.2±0.2 mmHg at 25°C . The enthalpy of vaporization is 37.5±3.0 kJ/mol . The flash point is 40.8±22.4 °C .
Applications De Recherche Scientifique
Organic Synthesis
1,4-Dichlorobutane is used in organic synthesis . It can participate in various reactions to form new compounds, contributing to the development of pharmaceuticals, polymers, and other chemical products .
Adiponitrile Production
It plays a significant role in the production of adiponitrile , a key precursor for the manufacture of certain types of nylon. This application is crucial in the textile and plastics industries .
Active Pharmaceutical Intermediate
1,4-Dichlorobutane serves as an active pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs and treatments .
Organic Solvent
This compound can be used as an organic solvent for ion-transfer voltammetry at the water interface . This application is important in electrochemistry, where it can help study the transfer of ions across the interface between two immiscible electrolyte solutions .
Grafting Agent for Aramid Fiber
1,4-Dichlorobutane has been used to improve the mechanical and surface properties of aramid fiber . The compound penetrates and reacts with the heterocyclic aromatic polyamide backbone of the fiber in supercritical carbon dioxide . This process enhances the fiber’s tensile strength and surface roughness .
Supercritical Carbon Dioxide Applications
The compound’s interaction with supercritical carbon dioxide (scCO2) has been studied . In this state, 1,4-Dichlorobutane can penetrate and react with other substances, leading to potential applications in materials science .
Safety and Hazards
Mécanisme D'action
Target of Action
1,4-Dichlorobutane is a chloroalkane with the molecular formula (CH2CH2Cl)2 . It is primarily used in the synthesis of 5-membered ring heterocycles . The primary targets of 1,4-Dichlorobutane are the molecules involved in these synthesis reactions.
Mode of Action
1,4-Dichlorobutane interacts with its targets through chemical reactions. For example, it can react with sodium sulfide to produce tetrahydrothiophene . It can also react with lithium wire to produce 1,4-dilithiobutane .
Biochemical Pathways
The biochemical pathways affected by 1,4-Dichlorobutane are those involved in the synthesis of 5-membered ring heterocycles . The downstream effects of these reactions can vary depending on the specific heterocycle being synthesized.
Result of Action
The molecular and cellular effects of 1,4-Dichlorobutane’s action depend on the specific reactions it is involved in. For example, in the synthesis of tetrahydrothiophene, 1,4-Dichlorobutane would result in the formation of a 5-membered sulfur-containing ring .
Action Environment
The action, efficacy, and stability of 1,4-Dichlorobutane can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals. For example, its reaction with sodium sulfide to form tetrahydrothiophene would require an environment where both 1,4-Dichlorobutane and sodium sulfide are present .
Propriétés
IUPAC Name |
1,4-dichlorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2/c5-3-1-2-4-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDRSWPQXHESDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2 | |
| Record name | 1,4-DICHLOROBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20149 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021918 | |
| Record name | 1,4-Dichlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,4-dichlorobutane is a colorless mobile liquid with a mild pleasant odor. (NTP, 1992), Liquid, Colorless liquid with a mild pleasant odor; [CAMEO] | |
| Record name | 1,4-DICHLOROBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20149 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butane, 1,4-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Dichlorobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10466 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
309 °F at 760 mmHg (NTP, 1992) | |
| Record name | 1,4-DICHLOROBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20149 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
104 °F (NTP, 1992) | |
| Record name | 1,4-DICHLOROBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20149 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.1408 (NTP, 1992) - Denser than water; will sink | |
| Record name | 1,4-DICHLOROBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20149 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Density |
4.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | 1,4-DICHLOROBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20149 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
4 mmHg at 68 °F (NTP, 1992), 4.13 [mmHg] | |
| Record name | 1,4-DICHLOROBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20149 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,4-Dichlorobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10466 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,4-Dichlorobutane | |
CAS RN |
110-56-5 | |
| Record name | 1,4-DICHLOROBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20149 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,4-Dichlorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dichlorobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-DICHLOROBUTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 1,4-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Dichlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dichlorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DICHLOROBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8326YNM2B3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
-35.1 °F (NTP, 1992) | |
| Record name | 1,4-DICHLOROBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20149 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Research has explored the behavior of 1,4-dichlorobutane in binary mixtures with various solvents. For instance, it exhibits positive excess molar volumes when mixed with cyclohexane, benzene, 1,2-dimethylbenzene, and 1,3,5-trimethylbenzene. [] This suggests weaker interactions between unlike molecules compared to like molecules in the mixture. Conversely, it shows negative excess molar volumes with methylbenzene, indicating stronger interactions between unlike molecules. []
A: Studies using a transitiometric method have shown that the isobaric thermal expansivity of liquid 1,4-dichlorobutane changes with both temperature and pressure. [] Interestingly, a specific pressure range exists where the rate of change of thermal expansivity with temperature, at constant pressure, becomes zero. []
A: Yes, 1,4-dichlorobutane can be used as a starting material to synthesize tetrahydrothiophene. Utilizing iodine as a catalyst and reacting 1,4-dichlorobutane with sodium sulfide under reflux conditions yields tetrahydrothiophene with high purity. []
A: 1,4-Dichlorobutane plays a crucial role in synthesizing a novel type of cyclic P,N-ligands, specifically pyridyl-containing phospholanes. Reacting primary phosphines with 1,4-dichlorobutane in a superbasic medium facilitates the formation of these cyclic ligands. []
A: 1,4-Dichlorobutane serves as a key monomer in the synthesis of polysulfide polymers like poly(butylene disulfide) and poly(butylene tetrasulfide). These polymers are formed through reactions with sodium disulfide or sodium tetrasulfide, respectively. []
A: The predictive capabilities of the UNIFAC model have been tested for mixtures of pentan-3-one + 1,4-dichlorobutane. This model shows promise in predicting vapor-liquid equilibrium data, particularly for vapor phase composition and pressure, with reasonable accuracy. []
A: Studies analyzing enthalpies of mixing between various dichloroalkanes and n-hexane reveal that the strength of intermolecular interactions decreases as the intramolecular distance between chlorine atoms within the dichloroalkane molecule decreases. [] This phenomenon, known as the proximity effect, highlights the impact of structural variations on intermolecular interactions.
A: A 4-week repeated oral dose toxicity study in rats identified the liver and kidneys as target organs for 1,4-dichlorobutane toxicity. [] At higher doses, adverse effects included changes in liver and kidney weights, alongside alterations in serum biochemistry markers, highlighting potential hepatotoxicity and nephrotoxicity. []
- NMR Spectroscopy: Used to identify the structure of 1,4-dichlorobutane radiolysis products and determine the molecular weight of synthesized polymers. [, , ]
- Mass Spectrometry: Aids in identifying the products formed during the thermal treatment of a MgCl2/THF/TiCl4 bimetallic complex catalyst, including 1,4-dichlorobutane. []
- Infrared Spectroscopy: Used to characterize the products of 1,4-dichlorobutane reactions, study rotational isomerism in its derivatives, and analyze polysulfide polymers. [, , , ]
- Raman Spectroscopy: Complements infrared spectroscopy in studying rotational isomerism in 1,4-dichlorobutane derivatives and characterizing polysulfide polymers. [, ]
ANone: Various spectroscopic methods prove valuable in analyzing 1,4-dichlorobutane and related compounds. These include:
A: Research on 1,3-dichloropropane, a structural analogue of 1,4-dichlorobutane, shows its primary route of metabolism involves cytochrome P450-dependent oxidation and, to a lesser extent, glutathione (GSH)-dependent conjugation. [] Understanding the metabolic pathways of structurally similar compounds can offer insights into the potential environmental fate and degradation of 1,4-dichlorobutane.
A: While potassium dicyclopentadienedicarboxylate (KDCPDCA) effectively crosslinks halide-containing polymers like chlorinated polypropylene and polyvinyl chloride, exploring alternative crosslinkers remains relevant. [] This exploration seeks to identify compounds or methodologies that offer improved performance, cost-effectiveness, or reduced environmental impact compared to using KDCPDCA.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B89505.png)

![Anthra[1,2,3,4-ghi]perylene](/img/structure/B89507.png)




![Phenanthro[4,3-b]thiophene](/img/structure/B89516.png)




